molecular formula C17H14N4OS2 B2677952 3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one CAS No. 847400-99-1

3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one

Cat. No. B2677952
CAS RN: 847400-99-1
M. Wt: 354.45
InChI Key: LMHIWJLXYZYOOW-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties . Benzothiazoles, on the other hand, are aromatic heterocyclic compounds with a benzene ring fused to a thiazole ring. They are also known for their diverse biological activities.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been widely studied. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and benzothiazoles can be analyzed using various spectroscopic techniques. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the substituents on the triazole ring. Some studies have reported the synthesis and antibacterial activity of certain 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and benzothiazoles can be influenced by their specific structures and substituents. For instance, the cytotoxic activities of certain 1,2,4-triazole derivatives were evaluated against three human cancer cell lines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-triazoles and benzothiazoles can vary widely, depending on their specific structures and the biological targets they interact with. Some 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles and benzothiazoles can depend on their specific structures and biological activities. Some 1,2,4-triazole derivatives have been found to exhibit very weak cytotoxic effects toward normal cells .

Future Directions

The future directions in the research of 1,2,4-triazoles and benzothiazoles could involve the design and development of more selective and potent molecules for various therapeutic applications .

properties

IUPAC Name

3-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-23-16-19-18-15(21(16)12-7-3-2-4-8-12)11-20-13-9-5-6-10-14(13)24-17(20)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIWJLXYZYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one

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